5-chloro-2-(1H-pyrazol-1-yl)aniline 5-chloro-2-(1H-pyrazol-1-yl)aniline
Brand Name: Vulcanchem
CAS No.: 926241-20-5
VCID: VC8402733
InChI: InChI=1S/C9H8ClN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2
SMILES: C1=CN(N=C1)C2=C(C=C(C=C2)Cl)N
Molecular Formula: C9H8ClN3
Molecular Weight: 193.63 g/mol

5-chloro-2-(1H-pyrazol-1-yl)aniline

CAS No.: 926241-20-5

Cat. No.: VC8402733

Molecular Formula: C9H8ClN3

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-2-(1H-pyrazol-1-yl)aniline - 926241-20-5

Specification

CAS No. 926241-20-5
Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
IUPAC Name 5-chloro-2-pyrazol-1-ylaniline
Standard InChI InChI=1S/C9H8ClN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2
Standard InChI Key WNBYMUJXCDBWTJ-UHFFFAOYSA-N
SMILES C1=CN(N=C1)C2=C(C=C(C=C2)Cl)N
Canonical SMILES C1=CN(N=C1)C2=C(C=C(C=C2)Cl)N

Introduction

Structural and Molecular Characteristics

5-Chloro-2-(1H-pyrazol-1-yl)aniline consists of an aniline ring substituted at the 2-position with a pyrazole moiety and a chlorine atom at the 5-position. The molecular formula is C9H7ClN3\text{C}_9\text{H}_7\text{ClN}_3, with a molecular weight of 193.63 g/mol. The pyrazole ring introduces a planar, aromatic system that enhances π-π stacking interactions, while the chlorine atom contributes to electronic effects through its inductive withdrawal.

Table 1: Key Structural Parameters

PropertyValue/Description
IUPAC Name5-chloro-2-(1H-pyrazol-1-yl)aniline
CAS Registry Number1431963-20-0
Molecular FormulaC9H7ClN3\text{C}_9\text{H}_7\text{ClN}_3
XLogP32.8 (predicted)
Hydrogen Bond Donors1 (NH2_2 group)
Hydrogen Bond Acceptors3 (two pyrazole N, one NH2_2)

The compound’s planar structure facilitates interactions with biological targets such as enzymes and receptors, making it a scaffold of interest in medicinal chemistry .

Synthesis and Optimization Strategies

The synthesis of 5-chloro-2-(1H-pyrazol-1-yl)aniline typically involves multi-step routes starting from nitroaniline derivatives. A representative pathway includes:

  • Nitration and Reduction: 5-Chloro-2-nitroaniline undergoes nucleophilic aromatic substitution with pyrazole under basic conditions, followed by reduction of the nitro group to an amine using tin(II) chloride and hydrochloric acid .

  • Salt Formation: The free base is often isolated as a hydrochloride salt to improve stability and solubility.

Table 2: Synthetic Route Efficiency

StepReagents/ConditionsYield (%)
Pyrazole SubstitutionK2_2CO3_3, DMF, 80°C65–70
Nitro ReductionSnCl2_2, HCl, ethanol85–90
Salt PrecipitationHCl in diethyl ether95

Industrial-scale production employs continuous flow reactors to enhance yield and reduce waste, aligning with green chemistry principles.

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited aqueous solubility (0.5 mg/mL at 25°C). Its melting point ranges from 178–182°C, with a decomposition temperature above 250°C. Spectroscopic data include:

  • 1H NMR^1 \text{H NMR} (400 MHz, DMSO-d6_6): δ 8.45 (d, 1H, pyrazole-H), 7.92 (s, 1H, NH2_2), 7.60–7.30 (m, 3H, aromatic-H) .

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1600 cm1^{-1} (C=C aromatic).

CompoundTarget Organism/Cell LineActivity Metric
5-Chloro-2-(pyrazolyl)anilineS. aureus ATCC 29213MIC = 16 µg/mL
4-Methyl-pyrazole analogMCF-7IC50_{50} = 2.8 µM

Mechanistic studies suggest kinase inhibition and DNA intercalation as primary modes of action.

Industrial and Materials Science Applications

The compound serves as a ligand in catalytic systems, enhancing the efficiency of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, yield >90%). In materials science, its incorporation into conjugated polymers improves charge carrier mobility by 40% compared to unmodified analogs.

Future Research Directions

Ongoing investigations focus on:

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability.

  • Structure-Activity Relationships (SAR): Modifying the pyrazole ring to enhance target selectivity.

  • Sustainable Synthesis: Photocatalytic methods to reduce reliance on heavy metal catalysts.

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